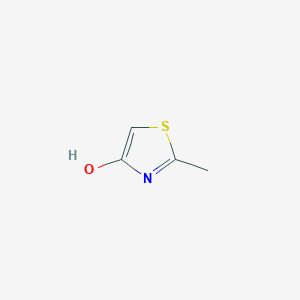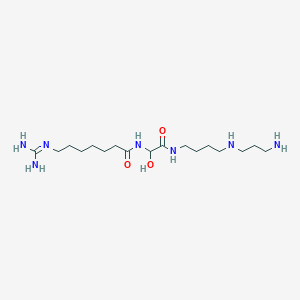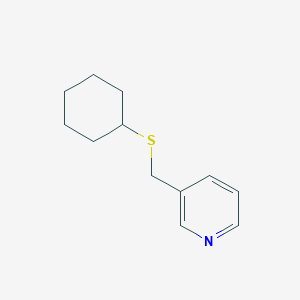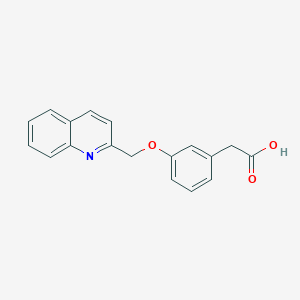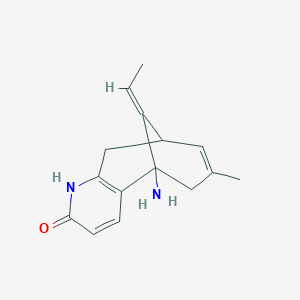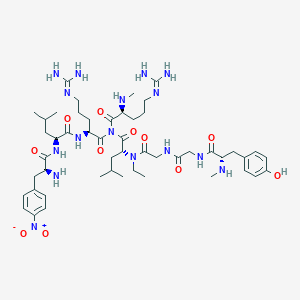
(S)-3-(Dimetilamino)-1-(3-metoxifenil)-2-metilpropan-1-ona
Descripción general
Descripción
"(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one" is a compound of interest in the field of organic chemistry due to its potential utility in various chemical syntheses and analyses. Its structure comprises a dimethylamino group, a methoxyphenyl group, and a methylpropanone backbone, reflecting its multifaceted chemical properties and reactivities.
Synthesis Analysis
The compound can be synthesized through various chemical routes, including the Mannich reaction, resolution, Grignard reaction, and others, achieving an overall yield of around 30.6% (Fang Ling, 2011). Such syntheses often involve multi-step processes from simple starting materials to achieve the desired chiral compound.
Molecular Structure Analysis
Molecular structure analyses, such as X-ray crystallography, have provided insights into the compound's configuration and conformation. These studies help in understanding the spatial arrangement of atoms within the molecule, crucial for its reactivity and interaction with other molecules. For instance, asymmetric synthesis has been utilized to obtain enantiomerically pure forms of related compounds, highlighting the importance of molecular structure in determining biological activity and chemical reactivity (Philippo et al., 1997).
Chemical Reactions and Properties
"(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one" undergoes various chemical reactions, reflecting its chemical properties. These include reactions with carbocyclic and heterocyclic 1,3-diketones, leading to the formation of complex heterocyclic systems, showcasing its utility in synthesizing biologically active molecules (Brina Ornik et al., 1990).
Aplicaciones Científicas De Investigación
Analgésico
El clorhidrato de tramadol se usa principalmente como analgésico, lo que significa que se utiliza para aliviar el dolor . Es un analgésico sintético de acción central en una formulación oral de liberación prolongada .
Tratamiento para el dolor severo
Este compuesto se propone para el tratamiento del dolor severo . A menudo se prescribe para pacientes que experimentan dolor intenso, brindándoles alivio y mejorando su calidad de vida .
Analgésico narcótico
El clorhidrato de tramadol se clasifica como un analgésico narcótico . Esto significa que funciona cambiando la forma en que el cerebro y el sistema nervioso responden al dolor.
Formación de hábito
Es importante tener en cuenta que el clorhidrato de tramadol puede ser adictivo . Esto significa que, con el tiempo, el cuerpo puede volverse dependiente de la droga, lo que lleva a síntomas de abstinencia cuando se suspende el medicamento.
Tratamiento para condiciones crónicas
Debido a sus propiedades analgésicas, el clorhidrato de tramadol se utiliza a menudo en el tratamiento de afecciones crónicas como la artritis y la fibromialgia .
Manejo del dolor postoperatorio
El clorhidrato de tramadol también se utiliza en el manejo del dolor postoperatorio . Después de la cirugía, los pacientes pueden experimentar dolor intenso, y este compuesto puede ayudar a controlar y reducir este dolor.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Propiedades
IUPAC Name |
(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCVGGJYRMYIGG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648867 | |
| Record name | (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850222-40-1 | |
| Record name | (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850222-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

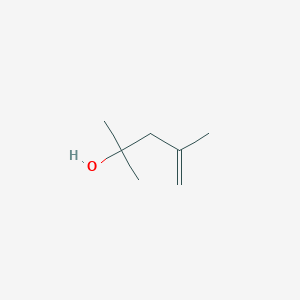


![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
